molecular formula C21H20N4O3 B13642637 N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide

Cat. No.: B13642637
M. Wt: 376.4 g/mol
InChI Key: WMNJKUIJQWQSTC-UHFFFAOYSA-N
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Description

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide (CAS 1071345-25-9) is a chemical compound with a molecular formula of C21H20N4O3 and a molecular weight of 376.41 g/mol. This naphthamide-piperazine hybrid compound is of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Piperazine hybrids are a prominent area of investigation, as the piperazine moiety is known to contribute to diverse biological activities. Scientific literature indicates that structurally related pyrimidine-piperazine and nitroimidazole-piperazine hybrid molecules have demonstrated promising antimicrobial and anticancer properties in preclinical research . For instance, such hybrids have shown activity against various pathogenic bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa, and have exhibited anti-proliferative effects against human cancer cell lines such as MCF-7 (breast cancer) . The presence of both the naphthamide and the nitro-phenyl-piperazine structure in this compound makes it a valuable intermediate or scaffold for researchers working in Fragment-Based Drug Design and molecular hybridization strategies . It is recommended that this compound be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

N-(3-nitro-4-piperazin-1-ylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H20N4O3/c26-21(18-7-3-5-15-4-1-2-6-17(15)18)23-16-8-9-19(20(14-16)25(27)28)24-12-10-22-11-13-24/h1-9,14,22H,10-13H2,(H,23,26)

InChI Key

WMNJKUIJQWQSTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Nitro-4-(piperazin-1-yl)aniline Intermediate

The key intermediate for the target compound is 3-nitro-4-(piperazin-1-yl)aniline , which can be prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

  • Piperazine Introduction : The piperazine moiety is typically introduced onto a nitro-substituted aromatic ring via nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination. For example, starting from 3-nitro-4-fluoroaniline or 3-nitro-4-chloroaniline, piperazine can be reacted under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as N,N-dimethylformamide (DMF) at elevated temperatures (e.g., 100–130 °C) to afford the piperazinyl-substituted nitroaniline intermediate. This method is supported by analogous procedures where piperazine reacts with aryl halides in the presence of bases and sometimes catalytic additives to improve yield and selectivity.

  • Purification : After reaction completion, the mixture is cooled, filtered, and the solvent removed under reduced pressure. The crude product is purified by column chromatography using dichloromethane/methanol mixtures (e.g., 10:1) to isolate the pure piperazinyl-nitroaniline.

Preparation of 1-Naphthoyl Chloride (Acylating Agent)

The naphthamide moiety is introduced via amide bond formation between the aniline intermediate and a naphthoyl derivative.

  • Synthesis of 1-Naphthoyl Chloride : Commercially available 1-naphthoic acid is converted to the corresponding acid chloride using reagents such as oxalyl chloride or thionyl chloride, often with catalytic amounts of N,N-dimethylformamide (DMF) to activate the reaction. This reaction is typically carried out in anhydrous dichloromethane or toluene at 0 °C to room temperature.

Purification and Characterization

  • Work-Up : After completion, the reaction mixture is quenched with water or aqueous acid/base, and the product is extracted into organic solvents.

  • Purification : The crude product is purified by column chromatography or recrystallization to obtain the pure N-(3-nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide .

  • Characterization : Confirmed by NMR spectroscopy, mass spectrometry, and HPLC purity analysis.

Summary Table of Preparation Steps

Step Starting Material / Reagent Reaction Type Conditions Notes
1 3-nitro-4-fluoroaniline + piperazine Nucleophilic aromatic substitution DMF, K2CO3, 100–130 °C, 4 h Purify by column chromatography
2 1-naphthoic acid + oxalyl chloride Acid chloride formation DCM or toluene, DMF catalyst, 0 °C to RT Prepare acyl chloride for coupling
3 3-nitro-4-(piperazin-1-yl)aniline + 1-naphthoyl chloride Amide bond formation DCM or DMF, base (Et3N/DIPEA), 0 °C to RT Alternative: use EDCI/HBTU/T3P coupling
4 Crude product Purification Column chromatography or recrystallization Confirm structure by NMR, MS, HPLC

Additional Notes and Considerations

  • Protecting Groups : If other reactive amine groups are present, nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) may be employed during intermediate steps to improve solubility and selectivity.

  • Solvent Choice : Polar aprotic solvents (DMF, DCM, acetonitrile) are preferred for coupling reactions to enhance nucleophilicity and solubility of reactants.

  • Base Selection : Bases with pKa > 5, such as triethylamine, DIPEA, or N-methylmorpholine, are effective in scavenging acids generated during coupling.

  • Reaction Monitoring : TLC, HPLC, or LC-MS are used to monitor reaction progress and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted piperazine derivatives from nucleophilic substitution reactions .

Scientific Research Applications

N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group and piperazine ring are likely involved in binding to biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide can be contextualized against analogous compounds, such as 3-chloro-N-phenyl-phthalimide () and other nitro-/piperazine-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Property This compound 3-Chloro-N-phenyl-phthalimide ()
Core Structure Naphthamide-phenyl-piperazine Phthalimide-phenyl-chloro
Key Functional Groups Nitro (-NO₂), piperazine Chloro (-Cl), phthalimide
Synthetic Applications Potential monomer for polyimides or drug design Monomer for polyimides and dianhydrides
Solubility Moderate in DMSO, DMF Low in polar solvents
Bioactivity Potential Hypothesized kinase or receptor modulation Limited reported bioactivity

Key Differences

The latter’s chloro group is more electronegative but less reactive in biological systems .

Synthetic Utility :

  • 3-Chloro-N-phenyl-phthalimide is explicitly used in polymer synthesis (e.g., polyimides), as its chloro group facilitates nucleophilic displacement for polymerization . In contrast, the nitro and piperazine groups in the target compound may enable broader reactivity, such as participation in reduction reactions (nitro to amine) or chelation with metal catalysts.

Pharmacological Relevance :

  • While neither compound has extensive pharmacological data, the piperazine moiety in the target compound is a common pharmacophore in CNS drugs (e.g., antipsychotics, antidepressants) due to its ability to modulate neurotransmitter receptors. The nitro group could act as a prodrug trigger under reductive conditions, a feature absent in 3-chloro-N-phenyl-phthalimide .

Research Findings

  • A 2016 study on 3-chloro-N-phenyl-phthalimide emphasized its role in synthesizing high-purity polyimide precursors, highlighting strict purity requirements for polymer applications . Extrapolating this, the target compound’s nitro and piperazine groups may necessitate advanced purification techniques (e.g., column chromatography) to achieve similar monomer-grade purity.
  • Dose-effect methodologies described by Litchfield and Wilcoxon (), though focused on bioassays, could theoretically apply to evaluating the target compound’s bioactivity. For instance, its ED₅₀ (median effective dose) might be determined using their graphical approximation method, provided sufficient pharmacological data .

Q & A

Q. What are reliable synthetic routes for N-(3-Nitro-4-(piperazin-1-yl)phenyl)-1-naphthamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a nitro-substituted phenylpiperazine intermediate with 1-naphthoyl chloride. Key steps include:

  • Acylation Reaction : React 3-nitro-4-(piperazin-1-yl)aniline with 1-naphthoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et3N) as a base. Stir at room temperature for 2–4 hours .
  • Purification : Extract the product with DCM, wash with brine, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor reaction progress using HPLC .
  • Yield Optimization : Increase excess 1-naphthoyl chloride (1.2–1.5 equivalents) and use dry solvents to minimize hydrolysis. Adjust reaction temperature to 40–50°C if sluggish .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify the presence of the naphthamide carbonyl (δ ~167 ppm), piperazine protons (δ 2.5–3.5 ppm), and nitro group proximity effects on aromatic protons .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., observed [M+H]<sup>+</sup> ion matching theoretical mass).
  • HPLC : Assess purity (>95%) with a C18 column, using acetonitrile/water mobile phases and UV detection at 254 nm .

Q. How can researchers preliminarily evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen against target receptors (e.g., serotonin or dopamine receptors) due to the piperazine moiety’s known affinity. Use radioligand binding assays with transfected HEK293 cells .
  • Enzyme Inhibition : Test against acetylcholinesterase or kinases using fluorometric or colorimetric substrates. Compare IC50 values to structurally related naphthamide derivatives .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to identify baseline toxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, piperazine substitution) influence biological activity?

Methodological Answer:

  • Nitro Group : Replace the nitro group with other electron-withdrawing groups (e.g., cyano) to study effects on receptor binding. Nitro at the 3-position enhances π-π stacking in some kinase inhibitors .
  • Piperazine Substitution : Introduce methyl or aryl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration. For example, 4-(3-trifluoromethylphenyl)piperazine improves CNS activity in analogs .
  • SAR Table :
ModificationActivity Trend (Example Target)Reference
Nitro → CyanoIncreased kinase inhibition
Piperazine → 4-MethylReduced cytotoxicity
Naphthamide → BenzamideLower receptor affinity

Q. What computational strategies can predict binding modes or pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with BCL-2 or serotonin receptors. Prioritize poses where the nitro group forms hydrogen bonds with Thr56 (BCL-2) .
  • ADMET Prediction : Employ SwissADME to estimate logP (~3.5), solubility (moderate), and CYP450 inhibition. The piperazine moiety may enhance solubility but increase hERG liability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM/PBSA .

Q. How should contradictory data (e.g., conflicting IC50 values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH (e.g., 7.4 vs. 6.5 alters ionization of the piperazine group) .
  • Control Compounds : Include reference inhibitors (e.g., ABT-199 for BCL-2) to validate assay conditions .
  • Meta-Analysis : Compare data across studies using the same cell lines (e.g., HEK293 vs. CHO cells may show differential receptor expression) .

Q. What strategies improve pharmacokinetic properties, such as bioavailability or metabolic stability?

Methodological Answer:

  • Prodrug Design : Mask the nitro group as a methyl ester to enhance oral absorption. Hydrolyze in vivo via esterases .
  • Metabolic Shielding : Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

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